molecular formula C17H19NO5 B4944180 N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine

N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine

Cat. No.: B4944180
M. Wt: 317.34 g/mol
InChI Key: JMPORPOIPUKOEH-UHFFFAOYSA-N
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Description

N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine is a compound that features a trimethoxyphenyl group and a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-19-14-6-4-11(16(20-2)17(14)21-3)9-18-12-5-7-13-15(8-12)23-10-22-13/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPORPOIPUKOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1,3-benzodioxol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine is unique due to its combination of the trimethoxyphenyl group and the benzodioxole moiety, which imparts distinct biological activities and potential therapeutic applications .

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